![molecular formula C14H10O5Se B14492327 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione CAS No. 65607-22-9](/img/structure/B14492327.png)
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexa-3,5-diene-1,2-dione core with a phenylmethaneselenonyl group attached to it. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with phenylmethaneselenonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylmethaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include selenoxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may also interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Selenocystine
- Selenomethionine
Comparison
Compared to similar compounds, 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical reactivity and stability. The presence of the phenylmethaneselenonyl group also enhances its potential for various applications, particularly in redox biology and material science.
Properties
CAS No. |
65607-22-9 |
|---|---|
Molecular Formula |
C14H10O5Se |
Molecular Weight |
337.20 g/mol |
IUPAC Name |
3-benzylselenonylcarbonylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H10O5Se/c15-12-8-4-7-11(13(12)16)14(17)20(18,19)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
ZFNYAQCHGDQYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Se](=O)(=O)C(=O)C2=CC=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
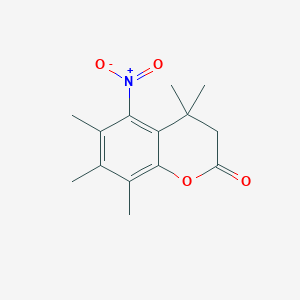
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
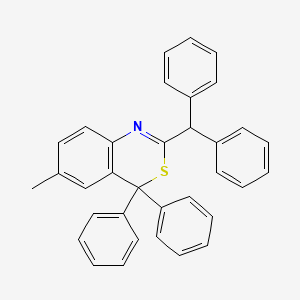
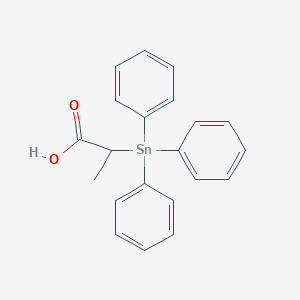
![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
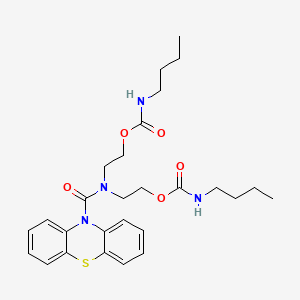
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)

![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
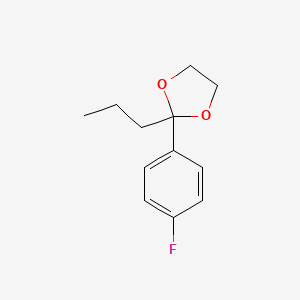
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
